molecular formula C9H11ClN2O2 B13878806 3-Chloro-2-ethyl-4-hydroxybenzohydrazide

3-Chloro-2-ethyl-4-hydroxybenzohydrazide

Cat. No.: B13878806
M. Wt: 214.65 g/mol
InChI Key: DFAJAAFIEGCNSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-ethyl-4-hydroxybenzohydrazide is an organic compound with the molecular formula C9H11ClN2O2 It is a derivative of benzohydrazide, characterized by the presence of a chlorine atom, an ethyl group, and a hydroxyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-ethyl-4-hydroxybenzohydrazide typically involves the following steps:

    Nitration: The starting material, 3-chloro-2-ethylphenol, undergoes nitration to introduce a nitro group at the para position relative to the hydroxyl group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Hydrazinolysis: The resulting 3-chloro-2-ethyl-4-aminophenol is then reacted with hydrazine hydrate to form the benzohydrazide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-ethyl-4-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 3-Chloro-2-ethyl-4-oxobenzohydrazide.

    Reduction: 3-Chloro-2-ethyl-4-aminobenzohydrazide.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-ethyl-4-hydroxybenzohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-ethyl-4-hydroxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-hydroxybenzohydrazide
  • 2-Ethyl-4-hydroxybenzohydrazide
  • 3-Chloro-2-methyl-4-hydroxybenzohydrazide

Uniqueness

3-Chloro-2-ethyl-4-hydroxybenzohydrazide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chlorine atom, ethyl group, and hydroxyl group on the benzene ring allows for unique interactions and reactivity compared to other benzohydrazide derivatives.

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

3-chloro-2-ethyl-4-hydroxybenzohydrazide

InChI

InChI=1S/C9H11ClN2O2/c1-2-5-6(9(14)12-11)3-4-7(13)8(5)10/h3-4,13H,2,11H2,1H3,(H,12,14)

InChI Key

DFAJAAFIEGCNSB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1Cl)O)C(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.